molecular formula C15H17NO5S B2833391 Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-97-6

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2833391
CAS No.: 392242-97-6
M. Wt: 323.36
InChI Key: FENUSOZJKFTMEU-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a partially saturated dihydrothiophene core, a methyl ester group at position 2, and a 3,4-dimethoxybenzamido substituent at position 2. The 3,4-dimethoxybenzamido moiety is structurally analogous to caffeic acid derivatives (3,4-dihydroxybenzeneacrylic acid), but with methoxy groups replacing hydroxyl groups, which may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 4-[(3,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-19-11-5-4-9(8-12(11)20-2)14(17)16-10-6-7-22-13(10)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENUSOZJKFTMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:

  • Condensation reactions: to form the thiophene ring.

  • Amidation reactions: to introduce the benzamide group.

  • Esterification reactions: to attach the carboxylate group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to three classes of related structures:

Compound Core Structure Substituents Key Properties/Applications Reference
Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate 4,5-Dihydrothiophene (partially saturated) 3,4-Dimethoxybenzamido, methyl ester Potential biological activity (inferred) N/A
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) Benzo[b]thiophene (fused benzene ring) Hydroxy, oxo, methyl, ethyl ester Synthetic intermediate; characterized via NMR/IR
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives Tetrahydrobenzo[b]thiophene (fully saturated) Amino, fused benzene Antitumor activity (tested in vitro)
Bis-pyrazolothieno[2,3-b]thiophene derivatives (2a–c) Bis-heterocyclic (thieno[2,3-b]thiophene) Pyrazole, nitrogen/sulfur heteroatoms Materials science applications

Key Differences

Core Structure: The target compound’s 4,5-dihydrothiophene core lacks the aromaticity of fully unsaturated thiophenes, reducing π-conjugation but improving stability against oxidation . In contrast, benzo[b]thiophenes (e.g., compound 1a) feature fused aromatic systems, enhancing electronic delocalization for optoelectronic applications . Bis-heterocyclic derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophene) exhibit extended conjugation, making them suitable for non-linear optics or conductivity-based sensors .

Substituent Effects: The 3,4-dimethoxybenzamido group distinguishes the compound from hydroxy-substituted analogues like caffeic acid derivatives. Ethyl/methyl ester groups in related compounds (e.g., 1a, 1b) influence solubility and hydrolysis rates, with methyl esters typically being more hydrolytically stable than ethyl esters .

The 3,4-dimethoxybenzamido group may confer anti-inflammatory or antimicrobial properties, as seen in other thiophene derivatives .

Synthetic Accessibility :

  • The compound’s synthesis likely requires regioselective amidation of a dihydrothiophene precursor, analogous to methods for ethyl 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (73–94% yields via acetylation) . In contrast, bis-heterocyclic derivatives demand multi-step cyclization and coupling reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide bond formation between 3,4-dimethoxybenzoyl chloride and a methyl-substituted dihydrothiophene carboxylate precursor. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or DMF .
  • Key Steps :

  • Activation of the carboxylic acid group (if starting from the acid).
  • Amide coupling under inert conditions (e.g., nitrogen atmosphere).
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3,4-dimethoxybenzamido group (e.g., methoxy protons at δ ~3.8–4.0 ppm and aromatic protons in the benzamido moiety) and the dihydrothiophene ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :

  • Ester Hydrolysis : Under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions to yield the carboxylic acid derivative.
  • Amide Functionalization : Reactions with Grignard reagents or nucleophiles targeting the amide group (requires careful pH control) .
  • Reduction of Dihydrothiophene : Catalytic hydrogenation (H₂/Pd-C) to saturate the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals and confirms connectivity, especially in crowded aromatic regions .
  • X-ray Crystallography : Definitive structural assignment using SHELX software for refinement (e.g., resolving stereochemical ambiguities) .
  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation in the amide bond) or impurities. Cross-validate with HPLC-MS for purity .

Q. What strategies optimize synthetic yield when scaling up the reaction?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<0°C to room temperature) to avoid side reactions .
  • Catalyst Screening : Replace DCC with EDC·HCl for easier byproduct removal.
  • Table: Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents hydrolysis
Reaction Time12–24 hoursMaximizes conversion
SolventAnhydrous DCMReduces side products
CatalystDMAP (10 mol%)Accelerates coupling
  • Reference : Adapted from thiophene derivative syntheses .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., protein kinases or GPCRs). The 3,4-dimethoxybenzamido group may bind to hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with activity trends in related thiophene derivatives .
  • In Silico ADMET : Predict pharmacokinetics (e.g., LogP for membrane permeability) using SwissADME .

Q. What analytical challenges arise in differentiating stereoisomers or tautomers?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns).
  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures .
  • Case Study : For dihydrothiophene ring puckering, use NOESY NMR to confirm spatial arrangements .

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